3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid
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Overview
Description
3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid (DFM-FNA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. The compound is a derivative of benzoic acid and is commonly used as a building block for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. For example, 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical And Physiological Effects
3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid has been shown to have various biochemical and physiological effects in the body. For example, it has been shown to reduce inflammation and pain in animal models of arthritis. Additionally, 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further research is needed to fully understand the effects of 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid on the body.
Advantages And Limitations For Lab Experiments
3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, making it suitable for use in various applications. Additionally, it has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid. One area of interest is the development of new drugs based on the compound's antimicrobial, anti-inflammatory, and anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid and its effects on the body. Finally, there is potential for the use of 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid as a fluorescent probe for the detection of metal ions in biological systems.
Synthesis Methods
The synthesis of 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid can be achieved through various methods, including the reaction of 3-(difluoromethyl) benzoic acid with 4-fluoro-5-nitroanthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions.
Scientific Research Applications
3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid has been extensively studied for its potential use in various scientific research applications. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs. Additionally, 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid has been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
3-(difluoromethyl)-4-fluoro-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-6-4(7(10)11)1-3(8(13)14)2-5(6)12(15)16/h1-2,7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRNPQCAUHXZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid |
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